molecular formula C20H19ClO5 B15370410 4-[4-chloro-2-[(Z)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]butanoic acid CAS No. 31574-38-6

4-[4-chloro-2-[(Z)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]butanoic acid

Cat. No.: B15370410
CAS No.: 31574-38-6
M. Wt: 374.8 g/mol
InChI Key: FTQKZEFOUOXKOU-NTMALXAHSA-N
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Description

4-[4-Chloro-2-[(Z)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a phenoxy group at position 2. The phenoxy group is further modified with a 4-chloro substituent and a (Z)-configured enoyl moiety linked to a 2-methoxyphenyl ring.

The compound’s synthesis likely involves multi-step reactions, including esterification, chlorination, and coupling of the enoyl group, as inferred from modified procedures for related anthranilic anilide derivatives . Its stereochemistry (Z-configuration) and hydrogen-bonding capacity (via the carboxylic acid and methoxy groups) may influence crystallinity and intermolecular interactions, as discussed in crystallographic studies .

Properties

CAS No.

31574-38-6

Molecular Formula

C20H19ClO5

Molecular Weight

374.8 g/mol

IUPAC Name

4-[4-chloro-2-[(Z)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]butanoic acid

InChI

InChI=1S/C20H19ClO5/c1-25-18-6-3-2-5-14(18)8-10-17(22)16-13-15(21)9-11-19(16)26-12-4-7-20(23)24/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24)/b10-8-

InChI Key

FTQKZEFOUOXKOU-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\C(=O)C2=C(C=CC(=C2)Cl)OCCCC(=O)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Phenoxy-Butanoic Acid Derivatives

The compound’s closest analogs include derivatives with substitutions on the phenyl or enoyl moieties. Key examples from the evidence are:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
4-[4-Chloro-2-[(Z)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]butanoic acid C₂₀H₁₈ClO₅ 377.81 (calculated) 4-Cl, 2-methoxyphenyl enoyl, (Z)-config Hypothetical lead compound
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid C₁₄H₁₇ClO₃ 268.74 4-Cl butanoyl, α,α-dimethylpropanoic acid Structural analog (ChemSpider ID: 9098812)
4-{2-Chloro-4-[(2E)-3-(1H-imidazol-2-yl)prop-2-enoyl]phenoxy}butanoic acid C₁₆H₁₅ClN₂O₄ 334.76 2-Cl, imidazolyl enoyl, (E)-config COVPDB200 (potential bioactivity)
Acetylacetic acid butyl ester C₈H₁₄O₃ 158.20 3-oxobutanoate ester Industrial solvent/synthetic intermediate

Key Observations :

  • Substituent Effects on Molecular Weight: The target compound (377.81 g/mol) is heavier than simpler analogs like 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid (268.74 g/mol) due to its extended enoyl-phenyl group .
  • Acidity and Solubility : The carboxylic acid group in the target compound increases water solubility compared to ester derivatives (e.g., acetylacetic acid butyl ester) .

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